molecular formula C21H23ClF2N4O2 B2575633 N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 898451-78-0

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2575633
CAS RN: 898451-78-0
M. Wt: 436.89
InChI Key: MJZSUVSSNLFJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClF2N4O2 and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiotracer Synthesis for CB1 Cannabinoid Receptors Study : This compound's derivative was used in the synthesis of radiotracers for studying CB1 cannabinoid receptors in animal brains using positron emission tomography. This research contributes to understanding the role of CB1 receptors in various physiological processes (Katoch-Rouse & Horti, 2003).

  • Neurokinin-1 Receptor Antagonist : A related compound was found to be an orally active, water-soluble neurokinin-1 receptor antagonist with potential clinical applications in emesis and depression (Harrison et al., 2001).

  • 5-Hydroxytryptamine2A Receptor Inverse Agonist : Another derivative demonstrated potent inverse agonist activity at 5-hydroxytryptamine (5-HT)2A receptors, suggesting potential as an antipsychotic agent (Vanover et al., 2006).

  • Antimicrobial Activities : A study on compounds structurally similar to N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide revealed significant anti-Mycobacterium smegmatis activity, highlighting potential antimicrobial applications (Yolal et al., 2012).

  • CCR1 Antagonist Synthesis : The compound's derivative was synthesized as a potent nonpeptide CCR1 antagonist, indicating potential for treating inflammatory conditions (Mäding et al., 2006).

  • Orexin-1 Receptor Mechanisms in Binge Eating : Derivatives of this compound were evaluated for their role in compulsive food consumption and binge eating in female rats, contributing to the understanding of eating disorders (Piccoli et al., 2012).

  • Sigma Ligands with Preference for Sigma 2 Binding Site : Another derivative was identified as a sigma 2 ligand with subnanomolar affinity, suggesting implications in neuropharmacology (Perregaard et al., 1995).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF2N4O2/c1-27-8-10-28(11-9-27)19(14-2-4-15(23)5-3-14)13-25-20(29)21(30)26-16-6-7-18(24)17(22)12-16/h2-7,12,19H,8-11,13H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSUVSSNLFJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.